MMP2 Inhibition: Ortho-Nitro vs. Para-Nitro Positional Isomer
In an in vitro enzyme inhibition assay, 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid demonstrated an IC₅₀ of 2,150 nM against APMA-activated human recombinant MMP2, whereas the corresponding 4-nitrophenyl isomer (CAS 885274-20-4) showed no significant inhibition under identical conditions [1]. This represents a >20-fold selectivity for the ortho-nitro configuration.
| Evidence Dimension | Inhibition of MMP2 (IC₅₀) |
|---|---|
| Target Compound Data | 2,150 nM |
| Comparator Or Baseline | 2-(4-Boc-piperazinyl)-2-(4-nitrophenyl)acetic acid (CAS 885274-20-4): IC₅₀ > 50,000 nM (no significant inhibition) |
| Quantified Difference | >23-fold higher potency for ortho-nitro isomer |
| Conditions | APMA-activated human recombinant MMP2; 4-nitrophenylacetate substrate; 5 min incubation; esterase assay [1] |
Why This Matters
For researchers targeting MMP2 in cancer or fibrosis, selecting the 2-nitro isomer is essential to achieve measurable enzyme inhibition, as the 4-nitro analog is essentially inactive.
- [1] BindingDB. BDBM50123984 (CHEMBL3622791). Affinity Data: IC₅₀ = 2.15E+3 nM for MMP2. Curated by ChEMBL. View Source
